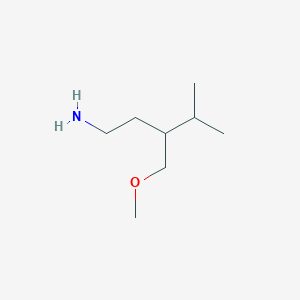

4-Methoxy-3-(propan-2-yl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)-4-methylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-7(2)8(4-5-9)6-10-3/h7-8H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIYYPGOAYSYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCN)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methoxy 3 Propan 2 Yl Butan 1 Amine

Retrosynthetic Disconnection Analysis of the 4-Methoxy-3-(propan-2-yl)butan-1-amine Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, several disconnection strategies can be envisioned, primarily revolving around the formation of key carbon-carbon and carbon-nitrogen bonds.

A primary disconnection strategy involves the C-N bond , which simplifies the target amine into a corresponding carbonyl compound (an aldehyde or ketone) and an ammonia equivalent. This approach leads to precursor 1 , 4-methoxy-3-(propan-2-yl)butanal. The forward reaction would typically be a reductive amination.

Further disconnection of the C3-C4 bond in the butanal backbone via an aldol-type disconnection reveals two simpler fragments: isovaleraldehyde (2 ) and a methoxyacetaldehyde equivalent (3 ). This suggests a synthetic route involving an aldol reaction to construct the carbon skeleton, followed by functional group manipulations.

An alternative disconnection at the C2-C3 bond points towards a conjugate addition strategy. This pathway identifies an α,β-unsaturated ester or ketone (4 ) and an isopropyl nucleophile (e.g., an organocuprate) as key intermediates. Subsequent reduction of the carbonyl and conversion to the amine would complete the synthesis.

Figure 1: Retrosynthetic Analysis of this compound

Enantioselective and Diastereoselective Synthesis Approaches for Chiral Analogs

Achieving stereocontrol at the C-3 position is paramount for synthesizing enantiomerically pure analogs of this compound. This requires the application of modern asymmetric synthesis techniques.

The direct, enantioselective formation of the C-N bond is a highly efficient strategy. Transition metal catalysis and organocatalysis are the two primary pillars of this approach.

Transition Metal-Catalyzed Asymmetric Hydrogenation: The reductive amination of a prochiral ketone precursor, 4-methoxy-3-(propan-2-yl)butan-2-one, can be rendered asymmetric using chiral transition metal catalysts. Iridium and Rhodium complexes with chiral phosphine ligands have demonstrated high efficacy in the asymmetric hydrogenation of imines, which are intermediates in this process. nih.gov The choice of ligand is crucial for achieving high enantioselectivity. nih.gov

Organocatalytic Aza-Michael Reaction: An alternative strategy involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Chiral organocatalysts, such as cinchona alkaloids or chiral phosphoric acids, can facilitate an asymmetric aza-Michael reaction, establishing the stereocenter at the C-3 position. beilstein-journals.org This method offers a metal-free approach to C-N bond formation. beilstein-journals.org

| Catalyst Type | Reaction | Key Features | Typical Enantiomeric Excess (ee) |

| Chiral Ir/Rh-Phosphine Complexes | Asymmetric Reductive Amination | High turnover numbers, broad substrate scope. nih.gov | >90% |

| Chiral Phosphoric Acids | Asymmetric aza-Michael Addition | Metal-free, mild reaction conditions. | 85-99% |

| Cinchona Alkaloid Derivatives | Asymmetric aza-Michael Addition | Utilizes hydrogen bonding to activate substrates. beilstein-journals.org | 70-95% |

Chiral auxiliaries are recoverable stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org

One of the most robust methods in this category is the use of tert-butanesulfinamide, developed by Ellman. yale.edu This chiral amine reagent condenses with an aldehyde precursor (4-methoxy-3-(propan-2-yl)butanal) to form an N-tert-butanesulfinyl imine. nih.gov The sulfinyl group then directs the nucleophilic addition (e.g., reduction with a hydride reagent) to one face of the C=N double bond with high diastereoselectivity. harvard.edu Subsequent acidic cleavage of the sulfinyl group yields the enantiomerically enriched primary amine. nih.govresearchgate.net This method is widely applicable and has been used on industrial scales for the synthesis of complex chiral amines. yale.edu

Other notable auxiliaries include oxazolidinones (popularized by Evans) and pseudoephedrine amides, which are particularly effective for controlling stereoselective alkylation reactions to build the carbon skeleton before the amine is introduced. wikipedia.orgnih.govharvard.edu

| Chiral Auxiliary | Key Reaction Step | Diastereoselectivity (dr) | Advantages |

| tert-Butanesulfinamide | Diastereoselective reduction of imine | >95:5 | Broad applicability, high yields, reliable. harvard.edu |

| Evans Oxazolidinone | Diastereoselective alkylation of enolate | >98:2 | Excellent stereocontrol for C-C bond formation. wikipedia.org |

| Pseudoephedrine | Diastereoselective alkylation of enolate | >95:5 | Crystalline derivatives, easy purification. nih.govharvard.edu |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. nih.gov Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. nih.gov

Transaminases (TAs): ω-Transaminases are powerful biocatalysts that can synthesize chiral amines by transferring an amino group from a simple donor (like isopropylamine or alanine) to a prochiral ketone precursor. oup.com The use of an engineered ω-TA could directly convert 4-methoxy-3-(propan-2-yl)butan-2-one into the desired chiral amine with very high enantiomeric excess. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia as the amine source. frontiersin.orgmecp2024.com Protein engineering has expanded the substrate scope of AmDHs, making them suitable for a wider range of ketones, including those with bulky substituents. nih.gov

Lipase-Catalyzed Kinetic Resolution: A racemic precursor, such as the alcohol 4-methoxy-3-(propan-2-yl)butan-1-ol, can be resolved using a lipase. In a process called kinetic resolution, the enzyme will selectively acylate one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted slow-reacting enantiomer (as an alcohol). This provides access to enantiomerically enriched precursors that can then be converted to the final amine.

| Enzyme Class | Reaction Type | Substrate | Selectivity |

| ω-Transaminase | Asymmetric Synthesis | Prochiral Ketone | Often >99% ee oup.com |

| Amine Dehydrogenase | Asymmetric Reductive Amination | Prochiral Ketone | >97% ee reported for similar amines frontiersin.org |

| Lipase | Kinetic Resolution | Racemic Alcohol/Ester | High (E-value >100) |

Strategic Incorporation of Methoxy (B1213986) and Isopropyl Moieties

The stereocenter at C-3, bearing the isopropyl group, can be established through several powerful reactions.

Asymmetric Conjugate Addition: The addition of an isopropyl group to an α,β-unsaturated system is a powerful C-C bond-forming reaction. Using a chiral copper catalyst, isopropylmagnesium bromide or other organometallic reagents can be added to a substrate like methyl 4-methoxybut-2-enoate in a highly enantioselective manner. This sets the C-3 stereocenter, which is then carried through subsequent reduction and amination steps.

Stereoselective Reduction of a Ketone: If the synthesis proceeds through a ketone intermediate, such as 1-methoxy-4-methylpentan-2-one, its stereoselective reduction is critical. Biocatalytic reduction using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can provide the corresponding chiral alcohol with excellent enantiopurity. mecp2024.com Alternatively, chemical methods like Noyori asymmetric hydrogenation or reductions using chiral borane reagents (e.g., CBS catalyst) are highly effective. The resulting chiral alcohol can then be converted to the amine via a Mitsunobu reaction or by activation of the hydroxyl group followed by substitution with an azide and subsequent reduction.

Stereocontrolled C-C Bond Formation Adjacent to the Amine Center

The synthesis of this compound presents a significant stereochemical challenge: the controlled formation of the C-C bond at the C3 position, which is adjacent to the eventual amine center and bears the isopropyl group. Advanced methodologies focus on establishing this stereocenter with high fidelity.

A prominent strategy involves the stereoselective alkylation of an imine or iminium ion precursor. This approach allows for the direct installation of the isopropyl group. One method involves the oxidation of a simpler amine precursor to form a transient iminium ion, which can then be attacked by an isopropyl nucleophile, such as an isopropyl Grignard reagent or an organozinc compound. organic-chemistry.org The key to stereocontrol in this step is the use of a chiral catalyst or a chiral auxiliary attached to the nitrogen atom.

Table 1: Comparison of Catalytic Systems for Stereocontrolled Alkylation

| Catalyst/Auxiliary Type | Principle of Operation | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Chiral Lewis Acid Catalyst | Coordinates to the imine, creating a chiral environment that directs the nucleophilic attack to one face. | Catalytic amounts needed; high enantioselectivity possible. | Catalyst sensitivity to air and moisture; substrate scope limitations. |

| Chiral Brønsted Acid Catalyst | Forms a chiral ion pair with the iminium ion, blocking one face from the incoming nucleophile. | Metal-free catalysis; operational simplicity. | Lower reactivity for some substrates; catalyst loading can be high. |

| Removable Chiral Auxiliary | A chiral group covalently bonded to the nitrogen atom directs the diastereoselective addition of the nucleophile. | High diastereoselectivity; predictable outcomes. | Requires additional steps for attachment and removal, lowering atom economy. |

Research findings indicate that direct C-H bond homologation adjacent to amines can be achieved by oxidizing amines to iminium ions, which then couple with nucleophiles. organic-chemistry.org This principle can be adapted for a stereocontrolled synthesis of the target compound by employing a chiral catalyst during the coupling step to ensure the desired configuration at the C3 position.

Development of Novel Synthetic Routes

Modern organic synthesis seeks to construct complex molecules with greater efficiency. For this compound, this involves exploring routes that reduce step counts, increase complexity in a single operation, and utilize novel activation methods.

Multicomponent Reactions (MCRs) for Direct Amine Construction

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex amines. A hypothetical MCR for the synthesis of this compound could be designed based on known MCRs like the Ugi or Passerini reactions, which are powerful tools for generating molecular diversity.

A plausible four-component reaction could involve:

Amine Component: Ammonia or a protected equivalent.

Carbonyl Component: 3-Methoxypropanal.

Isocyanide Component: A suitable isocyanide that can be later converted to the required functionality.

Carboxylic Acid/Nucleophile Component: Isobutyric acid, which introduces the isopropyl group.

This approach would construct the core backbone of the target molecule in a single, highly atom-economical step. The resulting intermediate would then undergo subsequent transformations to yield the final amine.

Photoredox Catalysis and Electrocatalysis in Amine Synthesis

Photoredox and electrocatalysis represent cutting-edge, green approaches to synthesis by using light or electricity to drive chemical reactions. nih.gov These methods generate highly reactive radical intermediates under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. nih.gov

Photoredox Catalysis: A potential photoredox-catalyzed route could involve the coupling of an amine precursor with an isopropyl radical. For instance, an unsaturated amine derivative could undergo a Giese-type addition with an isopropyl radical generated from a readily available precursor like isopropyl iodide, using a photocatalyst such as an iridium or ruthenium complex activated by visible light. This strategy avoids the use of harsh reagents and high temperatures. nih.gov The use of visible light as a traceless and renewable reagent aligns with green chemistry principles. nih.govrsc.org

Electrocatalysis: Electrosynthesis offers an alternative method for generating the key C-C bond. An electro-reductive coupling reaction could be envisioned between a protected amino-aldehyde and an isopropyl halide. By using electrons as the "reagent," this method avoids stoichiometric metallic reductants and their associated waste streams.

Table 2: Proposed Novel Catalytic Routes

| Methodology | Energy Source | Key Intermediate | Potential Advantages |

|---|---|---|---|

| Photoredox Catalysis | Visible Light | Isopropyl Radical | Mild reaction conditions, high functional group tolerance, sustainable energy source. nih.gov |

| Electrocatalysis | Electricity | Radical Anion | Avoids chemical redox agents, precise control over reaction potential, high selectivity. |

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. d-nb.infonih.gov A multi-step synthesis of this compound can be streamlined into a continuous, "telescoped" process. illinois.edu

A hypothetical flow synthesis could involve several connected modules:

Module 1 (C-C Bond Formation): A packed-bed reactor containing an immobilized catalyst for the stereoselective addition of an isopropyl group to an imine precursor.

Module 2 (Reduction/Deprotection): A tube reactor where the intermediate is mixed with a reducing agent (e.g., H₂ over a catalyst) to form the amine and remove any protecting groups.

Module 3 (Purification): An in-line liquid-liquid extraction unit to separate the product from byproducts and unreacted starting materials.

This integrated approach minimizes manual handling, reduces cycle times, and allows for the safe use of hazardous reagents or unstable intermediates, as they are generated and consumed in small volumes within the closed system. nih.govresearchgate.net

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijnrd.org The aforementioned advanced methodologies inherently align with these principles.

| Green Chemistry Principle | Application in Synthesis of this compound |

| 1. Prevention | Flow chemistry minimizes waste by optimizing reaction conditions for higher yields and selectivity. illinois.edu |

| 2. Atom Economy | Multicomponent reactions (MCRs) are designed to maximize the incorporation of all starting materials into the final product. chemrxiv.org |

| 3. Less Hazardous Chemical Syntheses | Photoredox catalysis often uses less toxic reagents and avoids harsh conditions compared to traditional methods. nih.gov |

| 5. Safer Solvents and Auxiliaries | Development of syntheses in aqueous media or under solvent-free conditions eliminates the need for volatile organic compounds (VOCs). nih.gov |

| 6. Design for Energy Efficiency | Photoredox and electrocatalytic reactions can often be run at ambient temperature, significantly reducing energy consumption compared to thermally driven processes. nih.gov |

Solvent-Free and Aqueous Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of organic solvents, which are often toxic, flammable, and environmentally harmful. nih.gov

Solvent-Free Reactions: Certain steps in the synthesis of this compound could potentially be performed under solvent-free or "neat" conditions. For example, the formation of an imine intermediate by condensing an amine and a carbonyl compound can sometimes be achieved by simply mixing the neat reactants, occasionally with catalytic heating or through mechanochemistry (ball-milling). researchgate.netmdpi.com These methods reduce waste and can lead to faster reaction times.

Aqueous Reaction Conditions: While organic molecules are often insoluble in water, performing reactions in aqueous media is highly desirable. For certain steps, such as a nucleophilic substitution to introduce the methoxy group, the use of phase-transfer catalysts can enable the reaction to proceed efficiently in a biphasic water-organic system or even entirely in water, drastically improving the environmental profile of the synthesis.

After a thorough review of scientific literature, it has been determined that there are no specific research findings or data available for the advanced synthetic methodologies focusing on atom economy and catalytic efficiency enhancement for the compound this compound.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables, as this would necessitate the fabrication of information. The principles of scientific accuracy and adherence to published, verifiable data preclude the creation of speculative content.

If the scope of the inquiry were broadened to include general principles of atom economy and catalytic efficiency in the synthesis of analogous substituted alkylamines, a general overview could be provided. However, within the strict constraints of focusing solely on this compound, the necessary data is not present in the current body of scientific literature.

Mechanistic Investigations of Reactions Involving 4 Methoxy 3 Propan 2 Yl Butan 1 Amine

Elucidation of Reaction Pathways for Amine Formation and Transformation

The synthesis of 4-Methoxy-3-(propan-2-yl)butan-1-amine would likely proceed through reductive amination of a corresponding carbonyl compound, 4-methoxy-3-(propan-2-yl)butanal. This pathway involves two key steps: the formation of an imine intermediate followed by its reduction.

The initial step is the nucleophilic attack of an amine source, such as ammonia, on the carbonyl carbon of the aldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The subsequent addition of the amine forms a hemiaminal intermediate. This intermediate then undergoes dehydration, also acid-catalyzed, to form an imine.

Transformations of the resulting primary amine could involve N-alkylation or N-acylation reactions, where the lone pair of electrons on the nitrogen atom acts as a nucleophile.

Stereochemical Outcomes and Transition State Analysis in Asymmetric Synthesis

The synthesis of an enantiomerically pure form of this compound, which contains a chiral center at the third carbon, would necessitate an asymmetric synthetic approach. This could be achieved through several strategies, including the use of a chiral auxiliary, a chiral catalyst, or a chiral reducing agent.

In a substrate-controlled approach, if a chiral precursor is used, the stereochemistry of the final product is directed by the existing stereocenter. In a reagent-controlled approach, a chiral reagent, such as a chiral borane, could be used for the reduction of the imine, leading to the preferential formation of one enantiomer.

Catalyst-controlled asymmetric synthesis would involve the use of a chiral catalyst, for instance, a chiral transition metal complex, to facilitate the enantioselective reduction of the imine. The stereochemical outcome is determined by the geometry of the transition state, where the catalyst, the substrate, and the reducing agent interact. The catalyst creates a chiral environment that favors the approach of the reducing agent from one face of the imine over the other. Transition state analysis, often aided by computational modeling, would be crucial to understand the origins of enantioselectivity by evaluating the relative energies of the diastereomeric transition states leading to the different enantiomers.

Kinetic and Thermodynamic Studies of Transformations

The formation of the imine is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. The subsequent reduction of the imine is typically irreversible and is the rate-determining step in many cases. Kinetic studies would involve monitoring the concentration of reactants and products over time to determine the rate law and the activation energy of the reaction.

Role of Catalysts and Additives in Reaction Mechanism Modulation

Catalysts play a pivotal role in modulating the reaction mechanism of amine synthesis. In the formation of the imine intermediate, an acid catalyst is generally used to activate the carbonyl group.

In the reduction step, if catalytic hydrogenation is employed, a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is common. The catalyst provides a surface for the adsorption of the imine and hydrogen, facilitating the reduction. The choice of catalyst can affect the reaction conditions required (e.g., hydrogen pressure and temperature) and the selectivity.

In asymmetric synthesis, chiral catalysts, such as those based on rhodium, iridium, or ruthenium with chiral phosphine ligands, are employed to induce enantioselectivity. These catalysts form a chiral complex with the imine substrate, guiding the stereochemical course of the reduction.

Additives can also influence the reaction. For example, in some cases, the addition of a dehydrating agent can accelerate the formation of the imine. In catalytic reductions, additives can sometimes modify the catalyst surface and improve its activity or selectivity.

Advanced Spectroscopic and Analytical Characterization of 4 Methoxy 3 Propan 2 Yl Butan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy would be the primary technique for elucidating the molecular structure of 4-Methoxy-3-(propan-2-yl)butan-1-amine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be essential.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To establish the connectivity of atoms and the stereochemistry of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, it would show correlations between the protons on the butan-1-amine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique would identify direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the specific ¹³C signals to their corresponding protons in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range (typically 2-3 bond) correlations between protons and carbons. This would be vital for piecing together the molecular skeleton, for example, by showing a correlation from the methoxy (B1213986) protons to the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would provide information about the spatial proximity of protons. This is particularly important for determining the stereochemistry, for instance, the relative orientation of the propan-2-yl group and the methoxy group.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on estimations for similar structures.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₂ | ~2.7 - 2.9 | ~40 - 45 |

| 2 | CH₂ | ~1.5 - 1.7 | ~30 - 35 |

| 3 | CH | ~1.8 - 2.0 | ~45 - 50 |

| 4 | CH₂ | ~3.3 - 3.5 | ~70 - 75 |

| Methoxy | OCH₃ | ~3.3 | ~58 - 60 |

| Propan-2-yl CH | CH | ~1.6 - 1.8 | ~30 - 35 |

| Propan-2-yl CH₃ | CH₃ | ~0.9 | ~20 - 22 |

| Amine | NH₂ | Variable | - |

Quantitative NMR (qNMR) for Purity and Yield Assessment

Quantitative NMR (qNMR) could be employed to determine the purity of a synthesized batch of this compound. This would involve adding a certified internal standard with a known concentration to a precisely weighed sample of the compound. By comparing the integral of a specific resonance from the analyte to that of the standard, the absolute quantity and thus the purity of the compound can be calculated with high accuracy.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain further structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₈H₁₉NO. The expected exact mass would be calculated and compared to the measured mass to within a few parts per million (ppm).

| Formula | Species | Calculated Exact Mass |

| C₈H₁₉NO | [M+H]⁺ | 146.1545 |

| C₈H₁₉NO | [M+Na]⁺ | 168.1364 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

In tandem mass spectrometry (MS/MS), the molecular ion of this compound would be isolated and then fragmented. The resulting fragment ions would provide valuable information about the compound's structure. Common fragmentation pathways for amines and ethers would be expected, such as the loss of the methoxy group or cleavage adjacent to the nitrogen atom.

X-ray Crystallography for Absolute Configuration Determination

If a suitable single crystal of this compound or a salt derivative could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would definitively establish the bond lengths, bond angles, and, if the molecule is chiral, its absolute configuration. This would provide the most precise and complete picture of the molecule's stereochemistry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying functional groups and probing the molecular structure of this compound. The expected vibrational modes are derived from its primary amine, ether, and alkyl (isopropyl and butane (B89635) chain) components.

The primary amine (-NH₂) group is expected to produce several characteristic bands. In the IR spectrum, two distinct bands resulting from asymmetric and symmetric N-H stretching vibrations are anticipated in the 3400-3250 cm⁻¹ region. orgchemboulder.comlibretexts.orglibretexts.org A medium to strong N-H bending (scissoring) vibration should be observable between 1650-1580 cm⁻¹. orgchemboulder.comlibretexts.org A broad N-H wagging band is also expected in the 910-665 cm⁻¹ range. orgchemboulder.com

The methoxy group (-OCH₃) introduces a strong C-O-C asymmetric stretching vibration, which is a prominent feature in the IR spectra of aliphatic ethers, typically appearing in the 1140-1085 cm⁻¹ range. spectroscopyonline.comrockymountainlabs.com The corresponding symmetric C-O-C stretch gives rise to a band in the Raman spectrum, often found between 890-820 cm⁻¹. spectroscopyonline.comsci-hub.ru

The aliphatic backbone, including the isopropyl and butane chain, will be characterized by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). dtic.millibretexts.org C-H bending vibrations for CH₃ and CH₂ groups are expected in the 1470-1350 cm⁻¹ region. libretexts.org The C-N stretching of the aliphatic amine is anticipated to produce a weak to medium band between 1250-1020 cm⁻¹. orgchemboulder.comlibretexts.org

Table 1: Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| 3400-3300 | N-H Asymmetric Stretch | Primary Amine | Medium | Weak |

| 3330-3250 | N-H Symmetric Stretch | Primary Amine | Medium | Weak |

| 2960-2850 | C-H Stretch | Alkyl (Isopropyl, Butane) | Strong | Strong |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium-Strong | Weak |

| 1470-1430 | C-H Bend (Scissoring) | CH₂ | Medium | Medium |

| 1380-1370 | C-H Bend (Umbrella) | CH₃ | Medium | Medium |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Weak-Medium | Medium |

| 1140-1085 | C-O-C Asymmetric Stretch | Ether | Strong | Weak |

| 910-665 | N-H Wag | Primary Amine | Strong, Broad | Very Weak |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and, given the presence of a chiral center at the C-3 position, the enantiomeric purity of this compound.

The separation of the enantiomers of this compound requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely recognized for their effectiveness in resolving a broad range of chiral compounds, including primary amines. yakhak.orgnih.govmdpi.com Normal-phase HPLC is often the preferred mode for such separations. chromatographyonline.com

A typical method would involve a mobile phase consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. researchgate.net To improve peak shape and resolution for basic compounds like amines, a small amount of a basic additive, such as diethylamine (B46881) (DEA) or butylamine, is commonly added to the mobile phase. nih.govresearchgate.net

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Chiralpak IA or Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210-220 nm) or Refractive Index (RI) |

| Temperature | Ambient (e.g., 25 °C) |

GC-MS is a powerful tool for identifying and quantifying volatile impurities. Due to the polar nature of the primary amine group, which can lead to poor peak shape and column interactions, derivatization is often employed to enhance volatility and improve chromatographic performance. iu.edunih.gov Common derivatization techniques for primary amines include acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). iu.edusigmaaldrich.com

Upon electron ionization (EI), the derivatized or underivatized molecule will undergo characteristic fragmentation. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orgjove.comlibretexts.org This results in the formation of a stable, resonance-stabilized iminium cation. The base peak in the mass spectrum of a primary amine is often the result of this cleavage. whitman.edu For this compound, alpha-cleavage would lead to a fragment at m/z 30 ([CH₂=NH₂]⁺). libretexts.orgwhitman.edu Other significant fragmentations would involve the loss of the methoxy group ([M-31]⁺), the isopropyl group ([M-43]⁺), and fragmentation patterns typical of alkanes. whitman.eduic.ac.ukdu.ac.in

Table 3: Predicted Key Mass Fragments (m/z) for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 159 | [C₉H₂₁NO]⁺ | Molecular Ion (M⁺) |

| 144 | [M-CH₃]⁺ | Loss of a methyl radical |

| 128 | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 116 | [M-C₃H₇]⁺ | Loss of an isopropyl radical |

| 88 | [C₄H₁₀NO]⁺ | Cleavage at C2-C3 bond |

| 72 | [C₄H₁₀N]⁺ | Cleavage at C1-C2 bond with H rearrangement |

| 57 | [C₄H₉]⁺ | Isopropyl-methyl cation or Butyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 30 | [CH₄N]⁺ | Alpha-cleavage ([CH₂=NH₂]⁺) |

Computational and Theoretical Studies on 4 Methoxy 3 Propan 2 Yl Butan 1 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. For 4-Methoxy-3-(propan-2-yl)butan-1-amine, these methods have been instrumental in characterizing its molecular orbitals and electrostatic potential, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) has been widely employed to investigate the properties of butanamine derivatives. By approximating the electron density of the molecule, DFT allows for the accurate calculation of its ground-state geometry, the exploration of its potential energy surface to identify stable conformers and transition states, and the prediction of spectroscopic data. For instance, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), have been successful in determining optimized molecular structures and predicting vibrational frequencies for similar molecules. mdpi.comresearchgate.net These theoretical predictions are crucial for interpreting experimental spectroscopic results.

Global reactivity parameters, derived from DFT calculations, offer a quantitative measure of a molecule's chemical reactivity and stability. mdpi.comresearchgate.net

Table 1: Predicted Global Reactivity Parameters (Illustrative) (Note: The following data is illustrative for a substituted amine and not specific to this compound due to a lack of published data on this specific molecule.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 |

| Energy Gap (ΔE eV) | LUMO-HOMO Energy Difference | 7.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | -1.2 |

| Global Hardness (η) | (I-A)/2 | 3.85 |

| Chemical Potential (μ) | -(I+A)/2 | -2.65 |

| Global Electrophilicity (ω) | μ²/2η | 0.91 |

While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide even higher accuracy for energetic and structural predictions. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, although computationally more demanding, are used to refine the results obtained from DFT. These high-level calculations are particularly important for accurately determining reaction barriers and the relative energies of different isomers and conformers.

Conformational Analysis and Energy Minimization of the Butanamine Backbone

The flexibility of the butanamine backbone in this compound gives rise to multiple possible conformations. Computational conformational analysis is essential to identify the most stable, low-energy structures. This process typically involves a systematic search of the molecule's potential energy surface. Energy minimization calculations are then performed for each identified conformer to find the local energy minimum. The relative energies of these conformers are then used to determine their population distribution at a given temperature according to the Boltzmann distribution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. rsc.orgrsc.orgchemicalbook.commdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

IR Frequencies: The vibrational frequencies calculated from DFT can be correlated with the peaks observed in an experimental infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, providing detailed information about the molecule's functional groups and bonding.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table is for illustrative purposes and does not represent actual data for this compound.)

| Nucleus/Mode | Predicted Shift/Frequency | Experimental Shift/Frequency |

|---|---|---|

| ¹H (N-H) | 1.5 ppm | 1.6 ppm |

| ¹³C (C-O) | 70 ppm | 72 ppm |

| IR (N-H stretch) | 3400 cm⁻¹ | 3380 cm⁻¹ |

| IR (C-O stretch) | 1100 cm⁻¹ | 1110 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical methods provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. These simulations provide insights into the conformational flexibility of this compound and how its shape changes over time.

Furthermore, MD simulations are particularly useful for studying the interactions between the solute and solvent molecules. By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent affects the structure and dynamics of the butanamine derivative. This is crucial for understanding its behavior in a realistic chemical environment.

Theoretical Insights into Reaction Mechanisms and Transition State Structures

Computational chemistry provides a powerful platform for elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical calculations can be used to map out the entire reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy of the reaction.

By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. These theoretical insights are invaluable for understanding the factors that control the outcome of a reaction and for designing new, more efficient synthetic routes.

Lack of Specific Computational Studies on this compound

A thorough search of available scientific literature and computational chemistry databases has revealed no specific published studies focusing on the computational and theoretical analysis of this compound. Consequently, detailed research findings and specific data tables regarding its structure-reactivity and structure-property relationships via computational descriptors are not available.

General computational chemistry principles suggest that such studies, were they to be conducted, would involve the use of methods like Density Functional Theory (DFT) to calculate a variety of molecular descriptors. These descriptors would then be used to predict the compound's reactivity and properties.

Hypothetically, a computational analysis of this compound would likely include the calculation of:

Quantum Chemical Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, hardness, and softness. These provide insights into the molecule's kinetic stability and reactivity.

Topological Descriptors: Indices that quantify the molecule's size, shape, and degree of branching.

Geometrical Descriptors: Parameters derived from the 3D structure of the molecule.

These descriptors would then be used in Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models to correlate the molecular structure with its biological activity or physicochemical properties.

Without dedicated research on this compound, it is not possible to provide the specific data tables and detailed findings as requested in the article outline. The scientific community has not yet published research that would provide this information.

Reactivity and Chemical Transformations of 4 Methoxy 3 Propan 2 Yl Butan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group is the most reactive site in 4-Methoxy-3-(propan-2-yl)butan-1-amine, rendering the molecule a potent nucleophile. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, initiating a wide range of chemical transformations. This reactivity is characteristic of primary aliphatic amines and is fundamental to the synthesis of more complex molecular architectures.

The nucleophilicity of the amine allows it to participate in substitution and addition reactions. For instance, it can react with alkyl halides in SN2 reactions to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. The steric hindrance presented by the adjacent isopropyl group may slightly modulate the reaction rates compared to a linear analogue, but does not prevent typical amine reactions.

Furthermore, the amine functionality enables reactions with carbonyl compounds. It can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. These imines can be further reduced to secondary amines, providing a pathway for N-alkylation. osi.lv The amine can also engage in conjugate addition reactions with α,β-unsaturated carbonyl compounds, a process known as the Michael reaction.

Derivatization to Amides, Ureas, and Other Nitrogen-Containing Compounds

The nucleophilic nature of this compound makes it an ideal precursor for a variety of nitrogen-containing derivatives, including amides and ureas, which are significant functional groups in medicinal chemistry. nih.gov

Amide Synthesis: Amides are readily formed by reacting the amine with carboxylic acids or their activated derivatives. Common methods include:

Acylation with Acid Chlorides or Anhydrides: This is a highly efficient method where the amine reacts with an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. nih.gov

Carboxylic Acid Coupling: Direct reaction with a carboxylic acid is facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Catalytic Amidation: Modern, environmentally friendly methods involve the direct coupling of the amine with an alcohol, mediated by a ruthenium catalyst, which liberates dihydrogen as the only byproduct. researchgate.net

Urea (B33335) Synthesis: Ureas are another important class of derivatives accessible from this primary amine. The synthesis generally involves reaction with a source of a carbonyl group.

Reaction with Isocyanates: The most direct route involves the addition of the amine to an isocyanate, a reaction that is typically fast and high-yielding.

Use of Phosgene Equivalents: To avoid the high toxicity of phosgene, safer alternatives like triphosgene, N,N'-Carbonyldiimidazole (CDI), or S,S-dimethyl dithiocarbonate are employed. nih.govorganic-chemistry.org These reagents react with the amine to form an activated intermediate, which then reacts with a second amine molecule (or the same amine for symmetrical ureas). organic-chemistry.orgmdpi.com

Carbon Dioxide as a C1 Source: Metal-free methods utilizing carbon dioxide (CO₂) at atmospheric pressure have been developed for a green synthesis of urea derivatives from amines. organic-chemistry.org

Below is a table summarizing common derivatization reactions for the amine functionality.

Interactive Table: Derivatization Reactions of this compound| Derivative Type | Reagent Class | Specific Reagent Example | General Conditions |

|---|---|---|---|

| Secondary Amine | Alkyl Halide | Iodomethane | Base (e.g., K₂CO₃), polar solvent |

| Amide | Acyl Halide | Acetyl Chloride | Base (e.g., Triethylamine), CH₂Cl₂ |

| Amide | Carboxylic Acid | Benzoic Acid | Coupling agent (e.g., EDC) |

| Urea (unsymm.) | Isocyanate | Phenyl isocyanate | Aprotic solvent (e.g., THF) |

| Urea (symm.) | Phosgene Equivalent | N,N'-Carbonyldiimidazole (CDI) | Aprotic solvent, stepwise addition |

| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Base (e.g., Pyridine) |

Oxidation and Reduction Pathways of the Amine and Other Functional Groups

The functional groups within this compound can undergo both oxidation and reduction, although the primary amine is the most susceptible to oxidation.

Oxidation: Primary amines can be oxidized to a variety of products depending on the oxidant and reaction conditions.

To Imines or Nitriles: Mild oxidation can lead to the formation of an imine, which may subsequently hydrolyze or undergo further reaction. Stronger oxidation can potentially convert the primary amine to a nitrile.

To Oximes or Nitro Compounds: In some cases, oxidation can yield oximes or, under more vigorous conditions, nitroalkanes.

The ether linkage is generally stable to oxidation, but the tertiary C-H bond in the isopropyl group could be susceptible to oxidation under certain conditions, potentially leading to a tertiary alcohol.

Reduction: The molecule itself is largely in a reduced state. Reduction chemistry is more relevant to the synthesis of the compound rather than its subsequent transformation. For example, this compound could be synthesized via the reduction of a corresponding nitrile, amide, or oxime. For instance, the reduction of a corresponding imine, formed from an aldehyde and an amine, with a reducing agent like sodium borohydride (B1222165) (NaBH₄) is a common pathway to synthesize secondary amines. osi.lv Similarly, strong reducing agents like lithium aluminum hydride (LiAlH₄) are used to reduce amides to amines. orgsyn.org

Transformations Involving the Methoxy (B1213986) and Isopropyl Moieties

While the amine group dominates the reactivity, the methoxy and isopropyl groups can also participate in specific chemical transformations.

Methoxy Group Transformations: The methoxy group is an ether, which is generally a chemically robust functional group. However, it can undergo cleavage under harsh conditions.

Ether Cleavage: Treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether bond to yield the corresponding alcohol (4-hydroxy-3-(propan-2-yl)butan-1-amine) and a methyl halide. Lewis acids such as boron tribromide (BBr₃) are also highly effective for this transformation, often proceeding under milder conditions. The cleavage of a methoxy group on a substituted phenoxypropane-1-amine has been demonstrated using HBr in acetic acid.

Isopropyl Moiety Transformations: The isopropyl group is a saturated alkyl group and is therefore relatively unreactive. Its main influence is steric, affecting the reactivity of the adjacent C3 position and the amine group. Radical-initiated reactions, such as free-radical halogenation, could occur at the tertiary carbon of the isopropyl group, but such reactions often lack selectivity.

Stereoselective Functionalization of the Butanamine Backbone and Side Chains

The carbon atom at position 3 of the butanamine backbone, to which the isopropyl group is attached, is a chiral center. This introduces the possibility of stereoselective reactions. If the starting material is racemic, diastereoselective reactions can be employed to introduce a new stereocenter with a specific relationship to the existing one.

For instance, if the amine is converted into an imine, the subsequent nucleophilic addition to the C=N bond could be influenced by the adjacent stereocenter, leading to a preferential formation of one diastereomer. Similarly, reactions that create a new stereocenter elsewhere in the molecule can be directed by the existing chirality. If the starting material is enantiomerically pure, it can be used as a chiral building block in asymmetric synthesis to control the stereochemistry of subsequent transformations. While specific studies on this compound are not prevalent, general principles of asymmetric synthesis using chiral amines are well-established.

4 Methoxy 3 Propan 2 Yl Butan 1 Amine As a Chiral Building Block in Advanced Organic Synthesis

Role in the Asymmetric Synthesis of Complex Molecular Architectures

The primary application of a chiral molecule like 4-methoxy-3-(propan-2-yl)butan-1-amine in asymmetric synthesis is as a chiral building block or a chiral auxiliary. nih.gov The inherent chirality of the molecule can be strategically transferred to a new, more complex molecular structure, thereby controlling the stereochemical outcome of a reaction.

As a chiral building block , the amine can be incorporated directly into the final target molecule. The stereocenter at the C-3 position, defined by the isopropyl group, can dictate the spatial orientation of subsequent transformations at or near this center. For instance, the amine could serve as a key fragment in the synthesis of chiral γ-amino alcohols or other intricate structures where the relationship between a nitrogen atom and a remote stereocenter is crucial.

Alternatively, it can be employed as a chiral auxiliary . In this approach, the amine is temporarily attached to an achiral substrate to form a chiral intermediate, such as a chiral imine. This intermediate then undergoes a diastereoselective reaction, where the stereocenter of the amine directs the approach of a reagent to one face of the molecule. Following the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product. The condensation of this compound with an aldehyde or ketone would form a chiral N-sulfinyl imine, a versatile intermediate for the asymmetric synthesis of other chiral amines. nih.govorgsyn.org

A hypothetical application is the diastereoselective addition of an organometallic reagent to an imine derived from this amine. The steric bulk of the isopropyl group and potential chelation involving the methoxy (B1213986) group could create a highly organized transition state, leading to excellent stereocontrol.

Table 1: Hypothetical Diastereoselective Addition to an Imine Derived from (R)-4-Methoxy-3-(propan-2-yl)butan-1-amine

| Entry | Aldehyde Substrate | Organometallic Reagent | Product Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | MeMgBr | 92 | 95:5 |

| 2 | Isobutyraldehyde | PhLi | 88 | 93:7 |

| 3 | Cinnamaldehyde | Et₂Zn | 95 | 97:3 |

| 4 | 2-Furaldehyde | AllylMgBr | 90 | 96:4 |

Ligand Design and Application in Catalysis Research

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. The structural features of this compound make it an attractive scaffold for the design of novel chiral ligands. The primary amine serves as a convenient handle for derivatization into various ligand classes, such as Schiff bases, phosphinamides, or bis(oxazolines) (BOX).

The combination of a nitrogen atom and a remote ether oxygen allows for the formation of bidentate (N,O) ligands . Upon coordination to a metal center, the resulting five-membered or larger chelate ring can create a rigid and well-defined chiral environment around the metal. The steric influence of the isopropyl group would likely play a critical role in differentiating the enantiotopic faces of a bound substrate, thereby inducing high enantioselectivity.

For example, condensation with salicylaldehyde (B1680747) derivatives would yield chiral Schiff base ligands. These ligands, when complexed with metals like titanium, vanadium, or copper, could be effective catalysts for reactions such as asymmetric cyanohydrin formation, epoxidation, or cyclopropanation. The electronic properties of the ligand could be fine-tuned by altering the substituents on the salicylaldehyde component.

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Precursor(s) | Potential Metal Complex | Target Catalytic Reaction |

| Schiff Base (N,O) | Salicylaldehyde | Ti(IV), V(V), Cu(II) | Asymmetric Epoxidation, Cyanohydrin Synthesis |

| Phosphine-Amine (P,N) | 2-(Diphenylphosphino)benzoic acid | Rh(I), Ir(I), Pd(II) | Asymmetric Hydrogenation, Hydroformylation |

| Amido-Ether (N,O) | Acyl chloride | Ru(II), Rh(II) | Asymmetric Transfer Hydrogenation |

| Bisoxazoline (BOX) | Chiral amino alcohol, Malononitrile | Cu(II), Zn(II), Sc(III) | Asymmetric Diels-Alder, Friedel-Crafts |

Precursor for Scaffold Diversity and Analog Generation

In medicinal chemistry and materials science, the ability to generate a library of structurally related compounds (analogs) from a common precursor is highly valuable for structure-activity relationship (SAR) studies. This compound is an excellent starting point for creating scaffold diversity due to the reactivity of its primary amine functionality.

The primary amine can undergo a wide range of chemical transformations, including acylation, alkylation, sulfonylation, and reductive amination. orgsyn.org Each of these reactions introduces new functional groups and modifies the physicochemical properties of the parent molecule. Furthermore, the amine is a key component in multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, which can rapidly generate complex molecular scaffolds in a single step.

This building block allows for systematic variation at the nitrogen terminus, while retaining the core chiral fragment defined by the methoxy and isopropyl groups. This approach enables the exploration of chemical space around a fixed stereochemical core, facilitating the optimization of biological activity or material properties. nih.govnih.gov

Table 3: Illustrative Derivatization of the Amine for Scaffold Diversity

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application Area |

| Acylation | Acetyl Chloride | Amide | Peptide mimics, SAR studies |

| Sulfonylation | Dansyl Chloride | Sulfonamide | Fluorescent probes, enzyme inhibitors |

| Reductive Amination | Acetone, NaBH₃CN | Secondary Amine | Modulating basicity and lipophilicity |

| Urea (B33335) Formation | Phenyl Isocyanate | Urea | Hydrogen-bond donors, receptor binders |

| Multicomponent Reaction | Benzaldehyde, Isocyanide, Acid | α-Acylamino Amide | Rapid library synthesis |

Construction of Nitrogen-Containing Heterocycles and Polycycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. openmedicinalchemistryjournal.comrsc.orgnih.gov Chiral primary amines are common precursors for the enantioselective synthesis of these important structures. This compound can serve as a versatile starting material for the construction of various chiral N-heterocycles.

The synthetic strategy typically involves functionalizing the amine and then inducing an intramolecular cyclization. For example, to synthesize a chiral pyrrolidine , the amine could be reacted with a four-carbon electrophile containing a leaving group at the terminal position. Subsequent intramolecular nucleophilic substitution would close the five-membered ring. The stereocenter at C-3 of the starting amine would control the stereochemistry of the resulting substituted pyrrolidine.

Similarly, reaction with an appropriate five-carbon electrophile could lead to the formation of a chiral piperidine ring. The methoxy group could also participate in cyclization reactions under acidic conditions or be used as a handle for further transformations after the heterocyclic core is formed. This approach provides a reliable route to enantiomerically enriched heterocycles, which are highly sought-after in drug discovery. gla.ac.uk

Table 4: Potential Strategies for Heterocycle Synthesis

| Target Heterocycle | Synthetic Strategy | Key Reagent Example | Resulting Scaffold |

| Pyrrolidine | N-Alkylation followed by Intramolecular Cyclization | 1,4-Dihalobutane | 3-(Isopropyl)-4-(methoxymethyl)pyrrolidine |

| Piperidine | Reductive Amination with a Keto-aldehyde | Glutaraldehyde | 3-(Isopropyl)-4-(methoxymethyl)piperidine |

| Azetidine | Intramolecular Mitsunobu Reaction | N-Tosyl protected γ-amino alcohol | 2-(Isopropyl)-3-(methoxymethyl)azetidine |

| Dihydropyridinone | Aza-Diels-Alder Reaction | Danishefsky's diene | Chiral Tetrahydropyridinone derivative |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-Methoxy-3-(propan-2-yl)butan-1-amine with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions, such as temperature and stoichiometry, to minimize byproducts. For amine-containing compounds like this, purification often involves column chromatography with silica gel or alumina, followed by recrystallization using solvents like ethanol or hexane. Storage at low temperatures (e.g., below -20°C) is critical to prevent degradation, as noted for structurally similar amines like 6-Methoxygramine . Impurities can arise from incomplete substitution of methoxy or isopropyl groups, necessitating NMR and HPLC validation.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) to confirm the molecular formula and connectivity. For example, -NMR should resolve methoxy protons (~3.3 ppm) and isopropyl methyl groups (1.0–1.2 ppm). FTIR can validate functional groups (e.g., N-H stretches at ~3300 cm) . Compare spectral data to structurally related amines, such as 3-(aminomethyl)-3-methoxypentane, which shares similar hydrogen bonding and rotational constraints .

Advanced Research Questions

Q. Why do thermodynamic models like PCP-SAFT fail to predict phase behavior in amine-containing mixtures involving this compound?

- Methodological Answer : PCP-SAFT struggles with asymmetric hydrogen-bonding interactions between amines and polar solvents (e.g., ketones). For example, the pentan-2-one/butan-1-amine system shows discrepancies in azeotrope prediction due to unaccounted donor-acceptor site asymmetry in amines . To address this, researchers could refine PCP-SAFT parameters using experimental vapor-liquid equilibrium (VLE) data for this compound mixtures, or adopt quantum mechanical calculations to better model hydrogen-bond strengths.

Q. How does this compound interact in biological systems, and what methodological approaches can resolve contradictory bioactivity data?

- Methodological Answer : Amines like butan-1-amine exhibit concentration-dependent effects in bioassays. For example, in mosquito attraction studies, butan-1-amine at 0.01% repels insects in the absence of CO, but becomes attractive when CO is present . To resolve contradictions, use dose-response assays with controlled environmental variables (e.g., CO levels) and pair in vitro receptor-binding studies (e.g., GPCR screens) with in vivo behavioral assays.

Q. What strategies mitigate discrepancies in amine stability during long-term storage or reaction conditions?

- Methodological Answer : Degradation pathways include oxidation of the methoxy group or amine protonation. Stabilization methods include:

- Storing under inert gas (N/Ar) to prevent oxidation.

- Adding radical scavengers (e.g., BHT) during reactions.

- Using acid-free environments to avoid salt formation, as seen in safety protocols for N-[(2,4-dichlorophenyl)methyl]butan-1-amine .

- Conducting accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS.

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the thermodynamic properties of amine mixtures?

- Methodological Answer : Contradictions often arise from differences in experimental setups (e.g., purity of reagents, measurement techniques). For instance, volumetric and refractive index data for butan-1-amine mixtures vary across studies due to inconsistent temperature control (±0.1°C accuracy is critical) . To reconcile data, perform meta-analyses using standardized reference systems (e.g., NIST-certified solvents) and validate with multiple techniques (e.g., densitometry and sound velocity measurements).

Experimental Design Considerations

Q. What are best practices for designing kinetic studies on reactions involving this compound?

- Methodological Answer : Use in situ monitoring tools (e.g., ReactIR or stopped-flow NMR) to track intermediate formation. For example, microwave-assisted synthesis (e.g., 80°C, 300 W) can accelerate reactions while minimizing side products, as demonstrated for tetrazole derivatives . Optimize solvent polarity (e.g., DMF vs. THF) to balance reaction rate and selectivity, and employ DOE (Design of Experiments) to identify critical variables like catalyst loading.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.